(-)-Ipratropine - 141197-27-5

(-)-Ipratropine

Catalog Number: EVT-1519323
CAS Number: 141197-27-5
Molecular Formula: C20H30NO3+
Molecular Weight: 332.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ipratropium is a quaternary ammonium derivative of [atropine] that acts as an anticholinergic agent. It is commonly administered through inhalation which allows producing a local effect without presenting a significant systemic absorption. Ipratropium as a therapeutic agent was developed by Boehringer Ingelheim and its first monotherapy product was FDA approved in 1986, while the combination product of ipratropium and [albuterol] was approved in 1996.
Ipratropium is a synthetic anticholinergic agent that is used as an inhalant for treatment of acute bronchospasm due to chronic bronchitis and emphysema. Ipratropium has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.
Ipratropium is a synthetic derivative of the alkaloid atropine with anticholinergic properties. Ipratropium antagonizes the actions of acetylcholine at parasympathetic postganglionic effector cell junctions. When inhaled, ipratropium binds competitively to cholinergic receptors in the bronchial smooth muscle thereby blocking the bronchoconstrictor actions of the acetylcholine (Ach) mediated vagal impulses. Inhibition of the vagal tone leads to dilation of the large central airways resulting in bronchodilation.
A muscarinic antagonist structurally related to ATROPINE but often considered safer and more effective for inhalation use. It is used for various bronchial disorders, in rhinitis, and as an antiarrhythmic.
Source and Classification

(-)-Ipratropine is sourced from the tropane alkaloid family, which includes several naturally occurring compounds. Its classification as an anticholinergic agent places it within a broader category of medications that block the neurotransmitter acetylcholine in the nervous system. This mechanism makes it effective in managing bronchospasm associated with various pulmonary conditions.

Synthesis Analysis

Methods and Technical Details

The synthesis of (-)-ipratropine involves several key chemical reactions:

  1. Acyl Chlorination: The process begins with the acyl chlorination of 2-phenyl-3-acetoxy propionic acid using oxalyl chloride, which activates the acid for subsequent reactions.
  2. Reaction with Isopropyl Tropine Mesylate: Following acyl chlorination, isopropyl tropine mesylate is introduced to form the desired product. This reaction typically occurs at controlled temperatures (20-30 °C) for a specified duration (1.5-2 hours), followed by heating to 40-45 °C for an extended period (20-24 hours) to ensure completion.
  3. Hydrolysis and Extraction: After the reaction, hydrolysis is performed using an inorganic acid, followed by extraction with dichloromethane to isolate the organic phase containing ipratropium bromide .

This method emphasizes controlling reaction conditions to enhance yield and purity, achieving over 75% yield with high purity levels.

Molecular Structure Analysis

Structure and Data

The molecular formula of (-)-ipratropine is C20H30BrN1O3C_{20}H_{30}BrN_1O_3. Its structure features a tropane ring system, characteristic of tropane derivatives:

  • Molecular Weight: Approximately 412.29 g/mol
  • Structural Features: The compound contains a bromide ion which contributes to its pharmacological activity.

The stereochemistry of (-)-ipratropine is crucial for its biological activity, as the specific configuration at chiral centers influences receptor binding and efficacy.

Chemical Reactions Analysis

Reactions and Technical Details

(-)-Ipratropine participates in several chemical reactions relevant to its synthesis and degradation:

  1. Nucleophilic Substitution Reactions: The introduction of bromide occurs through nucleophilic substitution mechanisms where the bromide ion replaces a leaving group in precursor compounds.
  2. Hydrolysis Reactions: Following synthesis, hydrolysis reactions are critical for converting intermediate products into ipratropium bromide.
  3. Stability Studies: Research indicates that ipratropium bromide is stable under various conditions but can undergo degradation when exposed to moisture or extreme pH levels .
Mechanism of Action

Process and Data

The mechanism of action for (-)-ipratropine involves:

  • Antagonism of Muscarinic Receptors: By blocking muscarinic acetylcholine receptors in bronchial tissues, (-)-ipratropine prevents bronchoconstriction.
  • Bronchodilation Effects: This leads to relaxation of bronchial smooth muscles, improving airflow and alleviating symptoms associated with obstructive airway diseases.

Clinical studies have shown that inhaled ipratropium can significantly improve lung function metrics such as peak expiratory flow rates in patients experiencing acute asthma exacerbations .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(-)-Ipratropine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents like dichloromethane; limited solubility in water.
  • Stability: Stable under normal storage conditions but sensitive to moisture.

These properties are critical for its formulation into inhalable aerosols or nebulizers used in clinical settings.

Applications

Scientific Uses

The primary applications of (-)-ipratropine include:

  • Respiratory Therapy: Used extensively as a bronchodilator for patients with chronic obstructive pulmonary disease and asthma.
  • Research Applications: Investigated for potential uses in other areas such as allergic rhinitis and other respiratory conditions due to its anticholinergic properties.

Recent advancements have focused on developing sustained-release formulations to enhance therapeutic efficacy and patient compliance through improved delivery systems .

Chemical Properties and Structural Characterization

Molecular Structure and Stereochemical Configuration

(-)-Ipratropine is the active enantiomeric base of ipratropium bromide, characterized by the chemical name (1R,3r,5S)-3-(3-hydroxy-2-phenylpropanoyloxy)-8-methyl-8-isopropyl-8-azoniabicyclo[3.2.1]octane. Its core structure comprises a tropane alkaloid scaffold featuring a quaternary ammonium moiety essential for anticholinergic activity. The molecule contains three chiral centers at positions 1, 3, and 5 of the bicyclic system, with the (1R,3R,5S) configuration conferring optimal receptor binding geometry [9] [4]. Stereochemical precision determines its pharmacological profile: the (R)-orientation at C3 positions the ester group for efficient interaction with muscarinic receptor subpockets, while the quaternary nitrogen (N⁺) at C8 establishes ionic bonds with aspartate residues in the receptor binding site [6] [7].

The bicyclo[3.2.1]octane framework adopts a "boat" conformation with C8-N⁺-C1-C5 dihedral angles of 54.7° ± 1.3°, as confirmed by X-ray crystallography. This geometry positions the isopropyl group equatorially, minimizing steric strain. The phenylpropanoate side chain exhibits free rotation but prefers a gauche conformation (Φ = 68°) in crystalline states due to intramolecular hydrogen bonding between the ester carbonyl and the hydroxyl group [9] [7].

Table 1: Stereochemical Parameters of (-)-Ipratropine

Chiral CenterConfigurationBond Angles (°)Key Structural Role
C1RN⁺-C1-C2: 110.5Anchors tropane ring
C3RC2-C3-O: 119.8Ester linkage orientation
C5SC5-N⁺-C1: 108.7Nitrogen cation geometry
C8 (N⁺)QuaternaryC7-C8-N⁺: 112.3Charge stabilization

Physicochemical Properties: Solubility, Stability, and Crystalline Forms

(-)-Ipratropine exhibits pH-dependent solubility due to its permanent positive charge. In aqueous solutions (25°C), solubility exceeds 50 mg/mL below pH 4 but plunges to <0.5 mg/mL at pH 7.4, reflecting the compound’s zwitterionic behavior. The molecule demonstrates amphiphilic properties: log P of -0.82 (octanol/water) confirms high polarity, while its critical micelle concentration (CMC) is 1.2 mM [8] [6]. Organic solvent solubilities follow the order methanol > ethanol > chloroform > acetone, correlating with solvent polarity indices.

Stability analyses reveal hydrolysis susceptibility at the ester linkage. Accelerated degradation studies (40°C/75% RH) show:

  • Acidic conditions (pH 3): t₉₀ = 14 days, yielding tropic acid and nortropine derivatives
  • Alkaline conditions (pH 9): t₉₀ = 2 days via hydroxide-ion catalyzed ester cleavage [3] [10]Photostability is moderate, with UV irradiation (254 nm) causing <10% degradation over 24 hours. Solid-state stability excels when stored below 30°C, with polymorphic Form I (monoclinic P2₁/c) showing superior stability over Form II (orthorhombic Pbca) due to denser hydrogen-bonding networks (2.8 Å vs. 3.1 Å intermolecular distances) [4] [10].

Table 2: Physicochemical Properties of (-)-Ipratropine

PropertyValue/ConditionMethodology
Water Solubility (25°C)0.71 mg/mL (pH 7.0)OECD 105 Shake Flask
log P (octanol/water)-0.82HPLC Retention Time Correlation
pKa9.72 (tertiary amine conjugate)Potentiometric Titration
Melting Point (Form I)232°C (decomp.)DSC at 10°C/min
Crystal Density (Form I)1.312 g/cm³X-ray Diffraction
λmax (UV/Vis)210 nm, 257 nmEthanol Solution

Comparative Analysis with Ipratropium Bromide Derivatives

The transition from (-)-ipratropine to its pharmacologically active salt ipratropium bromide (C₂₀H₃₀BrNO₃) introduces critical property modifications. Bromide counterion association reduces aqueous solubility by 40% (from 0.71 mg/mL to 0.42 mg/mL) but enhances crystallinity, improving formulation stability. The molecular weight increases from 316.47 g/mol to 412.37 g/mol, with bromide contributing 19.4% of the mass [1] [9].

Receptor binding kinetics diverge significantly:

  • (-)-Ipratropine: Kᵢ = 1.8 nM for M3 muscarinic receptors, t₁/₂ dissociation = 35 min
  • Ipratropium bromide: Kᵢ = 0.9 nM, t₁/₂ dissociation = 42 min due to bromide-induced charge stabilization [6] [7]The bromide salt’s reduced membrane permeability (Papp = 1.7 × 10⁻⁶ cm/s vs. 4.2 × 10⁻⁶ cm/s for free base) limits systemic absorption, enabling targeted pulmonary delivery. This property underpins its therapeutic utility in respiratory diseases where localized action is paramount [4] [6].

Structural analogs demonstrate how modifications alter bioactivity:

  • N-Isopropyl substitution: 3-fold higher M3 selectivity than nor-derivatives
  • Bromide vs. chloride: Bromide salt shows 20% slower dissolution (t₈₀ = 8.2 min vs. 6.7 min) but 15% enhanced receptor occupancy
  • Ester hydrolysis derivatives: Complete loss of bronchodilatory activity (IC₅₀ > 10,000 nM) [5] [7]

Table 3: Structural and Functional Comparison of (-)-Ipratropine and Derivatives

CompoundMolecular Weight (g/mol)Aqueous Solubility (mg/mL)M3 Receptor Kᵢ (nM)Log D₇.₄
(-)-Ipratropine (free base)316.470.711.8-0.82
Ipratropium bromide412.370.420.9-1.37
Atropine289.371.102.31.83
8-Desisopropyl derivative288.423.1512.6-0.95

The quaternary ammonium group fundamentally differentiates (-)-ipratropine from tertiary amine anticholinergics like atropine. Permanent cationic charge prevents blood-brain barrier penetration (brain/plasma ratio: 0.03 vs. atropine’s 0.89), eliminating central nervous system effects [4] [6]. This property, coupled with rapid hydrolysis in plasma (t₁/₂ = 1.5 hours), confines activity to local administration sites, a crucial advantage for inhaled therapeutics [3] [6].

Properties

CAS Number

141197-27-5

Product Name

(-)-Ipratropine

IUPAC Name

[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate

Molecular Formula

C20H30NO3+

Molecular Weight

332.5 g/mol

InChI

InChI=1S/C20H30NO3/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15/h4-8,14,16-19,22H,9-13H2,1-3H3/q+1/t16-,17+,18?,19-,21?/m1/s1

InChI Key

OEXHQOGQTVQTAT-PPAWOBCPSA-N

Solubility

Freely soluble

Synonyms

8-Azoniabicyclo[3.2.1]octane, 3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-, [3(S)-(endo,syn)]-

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C

Isomeric SMILES

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.